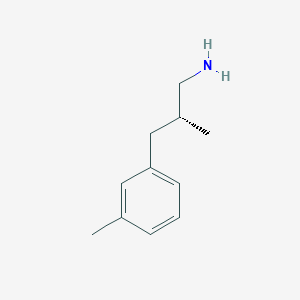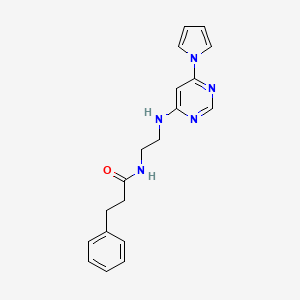
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, such as the one you’re asking about, are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are often used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of microwave techniques as a new and robust approach . The chemical structure of the synthesized derivatives is usually well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using various techniques, including spectral and elemental analyses, as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of specific catalysts and conditions . For example, benzoylation of substituted phenols under low temperature has been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, one similar compound was described as a yellow solid with a melting point of 235–236 °C .Aplicaciones Científicas De Investigación
Anticancer and Anti-Inflammatory Activities
A study on pyrazolopyrimidines derivatives, including compounds structurally related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide, demonstrated anticancer and anti-5-lipoxygenase activities. These compounds were synthesized and evaluated for their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, indicating potential therapeutic applications in cancer and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial Activity
Another research focus for pyrimidine derivatives includes the exploration of antimicrobial activities. Pyrimidin-5-carboxylate derivatives, structurally related to the chemical , have been synthesized and assessed for antibacterial and antifungal efficacy. These studies contribute to the development of novel antimicrobial agents, addressing the growing concern over antibiotic resistance (A.S.Dongarwar et al., 2011).
DNA Binding for Gene Expression Modulation
Pyrrole-imidazole (Py-Im) polyamides, related to the compound of interest, have shown promise in specifically binding to DNA sequences. This specificity allows for the modulation of gene expression in mammalian cells, opening avenues for targeted genetic therapies. Enhancements in cellular uptake and biological activity have been achieved through modifications to these compounds, suggesting potential applications in treating genetic disorders (Liu & Kodadek, 2009).
Dual Inhibition of Cancer-Related Enzymes
Research into compounds similar to this compound has also led to the discovery of dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are critical in the proliferation of cancer cells, making their inhibitors valuable as potential antitumor agents. This dual inhibition mechanism provides a multifaceted approach to cancer therapy, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylase , an enzyme involved in the synthesis of collagen . This enzyme plays a crucial role in the stabilization of the collagen triple helix, which is essential for the structural integrity of various tissues.
Mode of Action
The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylase . This inhibition results in a decrease in the synthesis of collagen, thereby affecting the structural integrity of tissues where collagen is a major component.
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This pathway is responsible for the production of collagen, a major structural protein found in various tissues. The inhibition of this pathway leads to a decrease in collagen production, which can have downstream effects on tissue structure and function.
Result of Action
The primary result of the compound’s action is a decrease in collagen production due to the inhibition of collagen prolyl 4-hydroxylase . This can lead to changes in the structural integrity of tissues where collagen is a major component. The compound has been found to present better anti-fibrotic activities than some other compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-17-14-18(23-15-22-17)24-12-4-5-13-24/h1-7,12-15H,8-11H2,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSWLYIZKZSTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)
![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide](/img/structure/B2875590.png)
![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)
![2-Chloro-N-[[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]propanamide](/img/structure/B2875594.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)
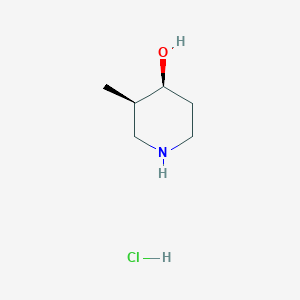
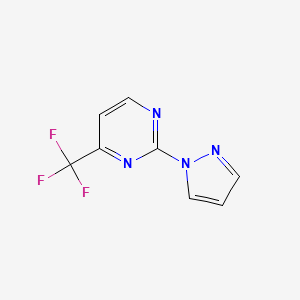
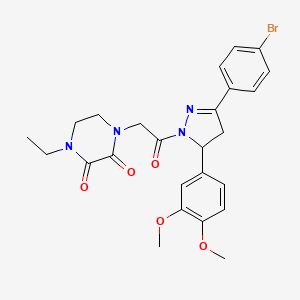
![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)
![[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]-(6-methylsulfanylpyridin-2-yl)methanone](/img/structure/B2875604.png)
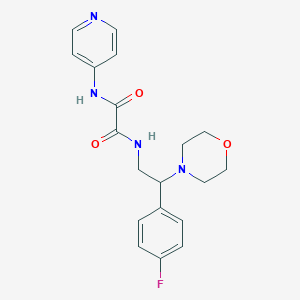
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
